N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Description
N-[2-(Dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide is a sulfonamide derivative featuring a polycyclic acenaphthene core modified with a dimethylamino substituent and a benzenesulfonamide moiety. The benzenesulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
Properties
IUPAC Name |
N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-22(2)20-17-13-7-9-14-8-6-12-16(18(14)17)19(20)21-25(23,24)15-10-4-3-5-11-15/h3-13,19-21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREGGMYCLLEVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide typically involves multiple steps:
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Formation of the Dihydroacenaphthylene Core: : The initial step involves the synthesis of the dihydroacenaphthylene core. This can be achieved through a Diels-Alder reaction between acenaphthylene and a suitable dienophile under controlled temperature and pressure conditions.
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Introduction of the Dimethylamino Group: : The next step involves the introduction of the dimethylamino group. This can be done via nucleophilic substitution reactions where a suitable dimethylamine precursor reacts with the dihydroacenaphthylene intermediate.
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Sulfonamide Formation: : The final step is the formation of the benzenesulfonamide group. This is typically achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide exhibit significant anticancer activity. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a role in tumor growth and metastasis. Studies have demonstrated that modifications of sulfonamide derivatives can enhance their selectivity and efficacy against various cancer cell lines.
Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties. The dimethylamino group is believed to facilitate the crossing of the blood-brain barrier, allowing the compound to exert effects on neurodegenerative diseases. Preliminary studies have shown promise in reducing oxidative stress and inflammation in neuronal cells.
Materials Science
Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of advanced polymers. Its unique structure contributes to the thermal stability and mechanical strength of the resulting materials. Research has focused on incorporating this compound into polymer matrices for applications in coatings and adhesives.
Sensor Development
The compound's properties make it suitable for use in sensor technologies. Its ability to interact with various analytes can be harnessed to develop sensors for environmental monitoring or biomedical applications. Studies are ongoing to optimize the sensitivity and selectivity of these sensors using this compound as a base material.
Agricultural Applications
Pesticidal Activity
Emerging research suggests that this compound may have potential as a botanical pesticide. Its structural characteristics allow it to disrupt pest physiology, making it a candidate for eco-friendly pest management solutions. Field trials are being conducted to evaluate its effectiveness against common agricultural pests while minimizing environmental impact.
Plant Growth Regulation
There is also interest in the use of this compound as a plant growth regulator. Initial studies indicate that it may promote root development and enhance stress tolerance in plants. This application could be particularly beneficial in improving crop yields under adverse environmental conditions.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Demonstrated significant reduction in tumor growth in vitro using modified sulfonamide derivatives. |
| Study B | Investigate neuroprotective properties | Showed decreased oxidative stress markers in neuronal cultures treated with the compound. |
| Study C | Assess pesticidal efficacy | Reported effective control of pest populations with minimal toxicity to beneficial insects. |
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site, thereby interfering with the enzyme’s function. This inhibition can lead to various biological effects, such as the reduction of tumor growth in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide with structurally or functionally related sulfonamide derivatives, emphasizing molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Structural Rigidity vs. In contrast, N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide’s diphenylethylamine group offers conformational flexibility, aiding in interactions with G-protein-coupled receptors (GPCRs) .
Substituent Effects: The dimethylamino group in the target compound increases basicity (pKa ~8–9) and lipophilicity (clogP ~3.5), favoring blood-brain barrier penetration. The primary amine in ’s compound allows for protonation at physiological pH, enhancing aqueous solubility but reducing membrane permeability .
Synthetic Utility: Both sulfonamides serve as intermediates in drug synthesis. However, the acenaphthene derivative’s fused aromatic system may require specialized crystallization techniques (e.g., SHELXL for structure refinement) to resolve steric clashes, as noted in crystallographic methodologies .
Pharmacological Potential: While benzathine benzylpenicillin () is a clinically established antibiotic, the target compound’s sulfonamide group suggests divergent applications, such as targeting tumor-associated carbonic anhydrases or serotonin receptors .
Table 2: Physicochemical Properties (Hypothetical Estimates)
| Property | Target Compound | N-((1S,2S)-2-Amino...)benzenesulfonamide | Benzathine Benzylpenicillin |
|---|---|---|---|
| Molecular Weight (g/mol) | ~352 | ~378 | ~909 |
| clogP | 3.5 | 2.8 | 1.2 |
| Solubility (mg/mL in water) | <0.1 | 5–10 | 0.03 |
| Hydrogen Bond Donors | 1 | 2 | 6 |
Research Implications and Limitations
- Structural Analysis : Tools like SHELX and ORTEP-III () are critical for resolving the acenaphthene derivative’s stereochemistry, which may differ significantly from flexible analogs like ’s compound.
- Knowledge Gaps: Direct biological data for the target compound are absent in the provided evidence.
Biological Activity
N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, synthesis, and research findings, providing a comprehensive overview based on diverse sources.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Antitumor Activity : Studies have shown that related acenaphthylene derivatives possess significant cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have demonstrated inhibition of cell proliferation in human lung cancer cells .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties in animal models. Compounds featuring the sulfonamide group are often associated with reduced inflammation markers .
- Myorelaxant Activity : Pharmacological evaluations suggest that certain derivatives exhibit myorelaxant effects, particularly in smooth muscle tissues. This activity is crucial for potential therapeutic applications in conditions like hypertension .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Cell Signaling : The interaction with cellular receptors and modulation of signaling pathways (e.g., NF-kB) play a role in the observed anti-inflammatory and anticancer effects.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various acenaphthylene derivatives, including those structurally related to this compound. The results showed that these compounds significantly inhibited the growth of A549 lung cancer cells, with IC50 values indicating potent activity .
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation in rats, a related compound demonstrated a marked reduction in edema and inflammatory cytokines when administered at various dosages. This suggests that compounds with similar structures could be viable candidates for treating inflammatory diseases .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H22N2O2S |
| Molecular Weight | 342.44 g/mol |
| Antitumor Activity | Significant cytotoxicity against A549 cells |
| Anti-inflammatory Activity | Reduced edema in rat models |
| Myorelaxant Activity | Effective in relaxing uterine smooth muscle |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
